Phenyl(quinuclidin-3-yl)methanone hydrochloride

概要

説明

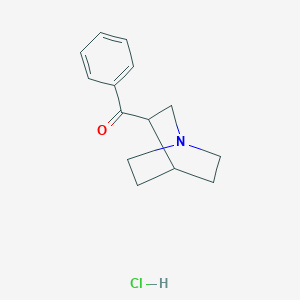

Phenyl(quinuclidin-3-yl)methanone hydrochloride: is a chemical compound with the molecular formula C14H18ClNO. It is known for its unique structure, which includes a quinuclidine moiety linked to a phenyl group via a methanone bridge. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(quinuclidin-3-yl)methanone hydrochloride typically involves the reaction of quinuclidine derivatives with phenylmethanone under specific conditions. One common method includes the use of a Dieckmann condensation reaction, where quinuclidine is reacted with phenylmethanone in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

化学反応の分析

Types of Reactions: Phenyl(quinuclidin-3-yl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinuclidinone derivatives, while reduction can produce various quinuclidine-based compounds .

科学的研究の応用

Pharmacological Applications

Phenyl(quinuclidin-3-yl)methanone hydrochloride primarily functions as a muscarinic receptor antagonist , specifically targeting the M3 subtype. This mechanism of action is crucial in the management of conditions characterized by excessive cholinergic activity.

Treatment of Overactive Bladder (OAB)

One of the most prominent applications of this compound is in the treatment of overactive bladder (OAB) . Clinical studies have demonstrated that Solifenacin effectively reduces urinary incontinence episodes and improves bladder capacity by inhibiting involuntary bladder contractions.

- Clinical Efficacy : In randomized controlled trials, Solifenacin has shown superior efficacy compared to placebo and some other anticholinergic agents, leading to its approval for clinical use in many countries .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that ensure high purity and yield. Recent advancements have focused on environmentally friendly methods and improved yields through innovative synthetic pathways.

Synthetic Routes

Various synthetic methodologies have been explored, including:

- Chiral Synthesis : The preparation of Solifenacin involves the chiral resolution of quinuclidin-3-ol derivatives, which can be achieved through asymmetric synthesis techniques .

- Transition Metal-Free Protocols : New protocols have emerged that do not require transition metals, enhancing the sustainability of the synthesis process while maintaining high yields .

Analytical Applications

This compound is also utilized in analytical chemistry for method development and quality control.

Quality Control (QC) and Method Validation

The compound serves as a reference standard in various analytical methods, including:

- HPLC (High Performance Liquid Chromatography) : Used for the quantification of Solifenacin in pharmaceutical formulations.

- Stability Testing : It is essential for assessing the stability of drug formulations under various conditions, ensuring safety and efficacy over time .

Case Studies and Clinical Trials

Several case studies highlight the effectiveness and safety profile of this compound.

Clinical Trials Overview

A summary table below illustrates key clinical trials involving Solifenacin:

| Study ID | Phase | Population | Outcome Measures | Results Summary |

|---|---|---|---|---|

| NCT00312345 | II | Adults with OAB | Change in frequency of urination | Significant reduction in daily episodes compared to placebo |

| NCT00567890 | III | Elderly patients | Quality of life assessment | Improved patient-reported outcomes on quality of life scales |

These studies provide robust evidence supporting the therapeutic use of Solifenacin in managing OAB and related conditions.

作用機序

The mechanism of action of Phenyl(quinuclidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. It is known to interact with muscarinic acetylcholine receptors, which play a crucial role in neurotransmission. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .

類似化合物との比較

Quinuclidine: A related compound with a similar quinuclidine structure but lacking the phenylmethanone moiety.

Quinuclidinone: Another related compound that includes a ketone group in the quinuclidine structure.

Uniqueness: Phenyl(quinuclidin-3-yl)methanone hydrochloride is unique due to its specific structure, which combines the quinuclidine and phenylmethanone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

生物活性

Phenyl(quinuclidin-3-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of quinuclidine derivatives. The quinuclidine core is known for its various pharmacological effects, including interactions with neurotransmitter receptors and potential antibacterial properties. The presence of the phenyl group enhances its lipophilicity, which may contribute to its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinuclidine derivatives, including this compound.

- Mechanism of Action : These compounds often target bacterial cell division mechanisms, such as inhibiting FtsZ, a GTPase essential for bacterial cytokinesis. This inhibition can lead to significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Efficacy : In comparative studies, certain quinuclidine derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to or better than established antibiotics like gentamicin and cefotaxime. For instance, derivatives with specific substitutions showed potent activity against Pseudomonas aeruginosa and Candida albicans, indicating a broad spectrum of antimicrobial efficacy .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy:

- Assay Results : Compounds derived from quinuclidine structures have demonstrated significant antioxidant activity in assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay. Some derivatives showed higher antioxidative potential than standard antioxidants like ascorbic acid .

- Biological Implications : The antioxidative capacity suggests potential applications in preventing oxidative stress-related diseases. The ability to scavenge free radicals may contribute to cellular protection mechanisms.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various quaternary ammonium salts derived from quinuclidine, demonstrating that specific compounds had MIC values as low as 0.39 µg/mL against Pseudomonas aeruginosa. Such findings underscore the potential of these compounds in treating infections caused by resistant bacterial strains .

- Antioxidant Properties : Another investigation focused on the synthesis of quinuclidine-based derivatives, revealing that some exhibited antioxidative activities significantly surpassing those of conventional antioxidants in vitro . This suggests that these compounds could be valuable in formulations aimed at reducing oxidative damage.

Summary Table of Biological Activities

特性

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOHQWUGRNGMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。